Cas no 260555-29-1 (5-methyl-4-isoxazolecarbonitrile)
5-methyl-4-isoxazolecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-4-isoxazolecarbonitrile
- 5-Methylisoxazole-4-carbonitrile
- 4-Isoxazolecarbonitrile, 5-methyl-
-
- MDL: MFCD22412351
- Inchi: 1S/C5H4N2O/c1-4-5(2-6)3-7-8-4/h3H,1H3
- InChI Key: RJPKYXYLTAIWCT-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C#N)C=N1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 238.2±20.0 °C at 760 mmHg
- Flash Point: 97.8±21.8 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
5-methyl-4-isoxazolecarbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-methyl-4-isoxazolecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY040667-1g |
5-Methylisoxazole-4-carbonitrile |
260555-29-1 | ≥95% | 1g |
¥8500.00 | 2025-04-15 | |
| TRC | M327828-50mg |
5-methyl-4-isoxazolecarbonitrile |
260555-29-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M327828-100mg |
5-methyl-4-isoxazolecarbonitrile |
260555-29-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M327828-500mg |
5-methyl-4-isoxazolecarbonitrile |
260555-29-1 | 500mg |
$ 365.00 | 2022-06-04 | ||
| abcr | AB472706-250 mg |
5-Methyl-4-isoxazolecarbonitrile |
260555-29-1 | 250MG |
€242.60 | 2022-06-10 | ||
| abcr | AB472706-1 g |
5-Methyl-4-isoxazolecarbonitrile |
260555-29-1 | 1g |
€425.00 | 2022-06-10 | ||
| abcr | AB472706-5 g |
5-Methyl-4-isoxazolecarbonitrile |
260555-29-1 | 5g |
€1,321.00 | 2022-06-10 | ||
| Chemenu | CM515821-1g |
5-Methylisoxazole-4-carbonitrile |
260555-29-1 | 97% | 1g |
$1074 | 2024-07-28 | |
| Chemenu | CM515821-5g |
5-Methylisoxazole-4-carbonitrile |
260555-29-1 | 97% | 5g |
$1014 | 2023-01-07 | |
| eNovation Chemicals LLC | D776403-1g |
5-Methylisoxazole-4-carbonitrile |
260555-29-1 | 95% | 1g |
$990 | 2025-02-19 |
5-methyl-4-isoxazolecarbonitrile Suppliers
5-methyl-4-isoxazolecarbonitrile Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 5-methyl-4-isoxazolecarbonitrile
Professional Introduction to 5-methyl-4-isoxazolecarbonitrile (CAS No: 260555-29-1)
5-methyl-4-isoxazolecarbonitrile, with the chemical formula C₅H₄N₂O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural framework, featuring an isoxazole ring substituted with a methyl group and a cyano group, makes it a versatile intermediate for the development of various biologically active molecules. This introduction delves into the compound's properties, synthetic pathways, and its emerging applications in medicinal chemistry, particularly in the design of novel therapeutic agents.
The molecular structure of 5-methyl-4-isoxazolecarbonitrile encompasses a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which is characteristic of isoxazole derivatives. The presence of a methyl substituent at the 5-position and a cyano group at the 4-position imparts distinct electronic and steric properties to the molecule. These features make it an attractive scaffold for further functionalization, enabling the synthesis of complex pharmacophores.
In recent years, there has been growing interest in isoxazole derivatives due to their demonstrated biological activity across multiple therapeutic domains. The cyano group in 5-methyl-4-isoxazolecarbonitrile serves as a versatile handle for further chemical transformations, such as nucleophilic addition reactions or metal-catalyzed coupling processes. These reactions are pivotal in constructing more intricate molecular architectures suitable for drug discovery.
The synthesis of 5-methyl-4-isoxazolecarbonitrile typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the condensation of β-ketoesters with cyanamide derivatives under acidic conditions, followed by cyclization to form the isoxazole ring. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the methyl and cyano substituents with high regioselectivity.
Recent advancements in synthetic methodologies have enhanced the efficiency and scalability of producing 5-methyl-4-isoxazolecarbonitrile. For instance, transition-metal-catalyzed domino reactions have enabled one-pot synthesis routes, reducing reaction times and improving yields. These innovations are particularly valuable in industrial settings where cost-effectiveness and reproducibility are critical.
The pharmaceutical potential of 5-methyl-4-isoxazolecarbonitrile has been explored in several research studies. Its structural motif is found to be compatible with various pharmacophoric frameworks, making it a valuable building block for drug candidates targeting neurological disorders, inflammatory diseases, and infectious diseases. Notably, derivatives of this compound have shown promising activity as kinase inhibitors and antimicrobial agents.
In particular, recent research has highlighted the role of isoxazole-containing molecules in modulating enzyme activity. For example, studies have demonstrated that certain analogs of 5-methyl-4-isoxazolecarbonitrile can inhibit Janus kinases (JAKs), which are implicated in autoimmune diseases. The ability to fine-tune the electronic properties of these compounds through structural modifications has allowed researchers to optimize their binding affinity and selectivity.
The cyano group in 5-methyl-4-isoxazolecarbonitrile also plays a crucial role in its biological interactions. It can participate in hydrogen bonding with nucleophilic residues in target proteins, enhancing binding affinity. Additionally, the electron-withdrawing nature of the cyano group can influence the conformational flexibility of the molecule, affecting its pharmacokinetic properties.
Ongoing studies are further elucidating the mechanisms by which isoxazole derivatives exert their therapeutic effects. Computational modeling techniques have been instrumental in predicting binding modes and identifying key interaction points between these compounds and biological targets. Such insights are essential for rational drug design and for optimizing lead compounds.
The synthetic utility of 5-methyl-4-isoxazolecarbonitrile extends beyond pharmaceutical applications. It serves as a key intermediate in materials science, particularly in the development of organic electronic materials such as conductive polymers and light-emitting diodes (LEDs). The unique electronic properties conferred by its heterocyclic core make it an attractive candidate for designing advanced functional materials.
In conclusion, 5-methyl-4-isoxazolecarbonitrile (CAS No: 260555-29-1) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its versatile structural framework allows for diverse chemical modifications, enabling the synthesis of novel bioactive molecules with tailored properties. As research continues to uncover new applications for this compound, its importance as a synthetic intermediate is likely to grow further.
260555-29-1 (5-methyl-4-isoxazolecarbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)